(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dimethyl-3-nitrophenyl)furan-2-yl]prop-2-enenitrile
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Overview
Description
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(2,5-DIMETHYL-3-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE is a complex organic compound featuring a benzodiazole ring, a furan ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(2,5-DIMETHYL-3-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE typically involves multi-step organic reactions. One common method includes the condensation of 1H-1,3-benzodiazole with a furan derivative under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(2,5-DIMETHYL-3-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzodiazole and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzodiazole or furan rings .
Scientific Research Applications
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(2,5-DIMETHYL-3-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(2,5-DIMETHYL-3-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine commonly used as a ligand in coordination chemistry.
1,10-Phenanthroline: Another ligand used in metal complex formation.
4,4’-Dimethyl-2,2’-dipyridyl: A derivative of bipyridyl with methyl groups enhancing its properties.
Uniqueness
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(2,5-DIMETHYL-3-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE is unique due to its combination of benzodiazole and furan rings, along with the presence of a nitrile group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H16N4O3 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dimethyl-3-nitrophenyl)furan-2-yl]prop-2-enenitrile |
InChI |
InChI=1S/C22H16N4O3/c1-13-9-17(14(2)20(10-13)26(27)28)21-8-7-16(29-21)11-15(12-23)22-24-18-5-3-4-6-19(18)25-22/h3-11H,1-2H3,(H,24,25)/b15-11+ |
InChI Key |
YUEBARJBNVUPMC-RVDMUPIBSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3 |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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